molecular formula C16H17N5O2S B2780773 1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2319639-38-6

1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2780773
CAS No.: 2319639-38-6
M. Wt: 343.41
InChI Key: GTKFRQAPGUMRHP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS Number: 2319639-38-6) is a synthetic urea derivative that incorporates a thiophene-triazole hybrid scaffold, making it a versatile intermediate for medicinal chemistry research . With a molecular formula of C 16 H 17 N 5 O 2 S and a molecular weight of 343.40 g/mol, this compound is designed for drug discovery applications . Its structural features, particularly the ethoxyphenyl and triazole-thiophene moieties, suggest potential for targeting enzyme inhibition or receptor modulation . The triazole linker is known to enhance metabolic stability and bioavailability, while the thiophene ring can contribute to key electronic and steric interactions with biological targets . This urea derivative is well-suited for use as a key building block in the exploration of novel pharmacophores and the optimization of lead compounds . Researchers can leverage its unique architecture in developing biologically active molecules for various therapeutic areas. The compound is supplied with a minimum purity guarantee and is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-23-15-6-4-3-5-14(15)18-16(22)17-9-12-10-21(20-19-12)13-7-8-24-11-13/h3-8,10-11H,2,9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKFRQAPGUMRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide derivative of thiophene with an alkyne derivative.

    Urea Formation: The triazole intermediate is then reacted with an isocyanate derivative of 2-ethoxyphenyl to form the desired urea compound. This step is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving urea derivatives and triazole-containing compounds.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring and thiophene moiety can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the combination of its ethoxyphenyl, thiophene, and triazole moieties. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene ring and a triazole moiety, both of which are known for their diverse pharmacological properties.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Ethoxyphenyl Group Enhances lipophilicity and bioavailability.
Thiophene Ring Contributes to the compound's electronic properties and biological activity.
Triazole Moiety Known for its role in various biological activities, including anticancer effects.

Biological Activity Overview

Research into the biological activities of this compound has indicated several promising areas:

1. Anticancer Activity

Studies have shown that compounds containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, related triazole compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (e.g., HCT-116) . The presence of the thiophene group may enhance these effects through mechanisms such as apoptosis induction.

2. Antimicrobial Properties

Compounds with similar structural motifs have been reported to possess antimicrobial activity. The thiophene ring is particularly noted for its efficacy against bacterial strains, potentially making this compound a candidate for further development in treating infections .

3. Anti-inflammatory Effects

Triazole derivatives have also been linked to anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them suitable candidates for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study examining a series of triazole derivatives, compounds similar to the one exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 5 to 10 µM. These findings suggest that modifications to the triazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Screening

A related study screened various thiophene-containing compounds against bacterial strains, revealing that some derivatives inhibited growth effectively at concentrations as low as 10 µg/mL. This suggests a potential for developing new antimicrobial agents based on this structural framework .

Q & A

Advanced Question

  • Molecular Docking : Perform AutoDock Vina or Glide simulations against crystallized targets (e.g., kinases or GPCRs). Parameterize the urea group’s hydrogen-bonding capacity using DFT-derived charges .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction fingerprints for key residues .

How does the ethoxyphenyl moiety influence the compound’s reactivity in substitution reactions?

Basic Question
The electron-donating ethoxy group (-OCH₂CH₃) activates the phenyl ring for electrophilic substitution:

  • Nitration : React with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position relative to the ethoxy group.
  • Halogenation : Use Br₂ in acetic acid to add bromine at the ortho position. Monitor regioselectivity via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Question

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity (>98%).
  • Stability Studies : Store at 4°C, -20°C, and 25°C for 1 month. Analyze degradation products via LC-MS (ESI+ mode) to identify hydrolyzed urea or oxidized thiophene .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Question

  • Analog Synthesis : Replace the thiophen-3-yl group with furan-2-yl or pyridin-3-yl to modulate electronic properties.
  • Activity Clustering : Test analogs in a panel of 10+ assays (e.g., kinase inhibition, bacterial growth). Use PCA to cluster compounds by activity profiles .

What are the challenges in resolving crystallographic disorder in the triazolylmethyl group?

Advanced Question
Disorder in the triazole-thiophene linkage can be addressed by:

  • Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion.
  • Twin Refinement : In SHELXL , apply a twin law (e.g., -h, -k, -l) and refine twin fractions iteratively .

How does the compound’s logP affect its pharmacokinetic profile?

Basic Question

  • Experimental logP : Measure via shake-flask (octanol/water) or HPLC-derived methods. The compound’s predicted logP (~3.2) suggests moderate blood-brain barrier permeability.
  • In Vivo Testing : Administer 10 mg/kg IV and oral doses in rodents. Calculate bioavailability using AUC ratios .

What mechanistic insights can be gained from studying its oxidative degradation?

Advanced Question

  • Oxidation Pathways : Treat with H₂O₂ or CYP450 enzymes. Identify metabolites via HRMS and ¹³C NMR. The thiophene ring may oxidize to sulfoxide or sulfone derivatives .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in cell-based assays to link degradation to cytotoxicity .

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